3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.38 ppm (s, 9H, Boc –C(CH₃)₃)
- δ 3.12 (dd, J = 14.0 Hz, 1H, CH₂)
- δ 3.65 (dd, J = 14.0 Hz, 1H, CH₂)
- δ 4.92 (m, 1H, CH–NHBoc)
- δ 7.45 (d, J = 3.2 Hz, 1H, thiazole H-4)
- δ 8.02 (d, J = 3.2 Hz, 1H, thiazole H-5)
¹³C NMR :
Infrared Spectroscopy (IR)
Mass Spectrometry
- ESI-MS : m/z 273.1 [M+H]⁺ (calc. 272.32)
- Fragments:
Computational Modeling of Electronic Distribution and Reactivity Patterns
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.3 eV |
| Electrostatic potential | Negative charge on carboxylate |
| Fukui indices (f⁻) | Thiazole C-5 (0.12) |
Reactivity insights :
- The carboxyl group’s electron-withdrawing nature polarizes the β-carbon, making it susceptible to nucleophilic attack (e.g., peptide coupling).
- The thiazole ring’s π-electron density localizes at C-5, favoring electrophilic substitution reactions.
- Intramolecular hydrogen bonding (2.1 Å between Boc carbonyl O and thiazole N) stabilizes a β-sheet-like conformation in solid state.
Conformational analysis :
- The lowest-energy conformation (Figure 1) exhibits a dihedral angle of –65.3° between the thiazole and carboxylate planes, minimizing steric strain.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-7(6-8(14)15)9-12-4-5-18-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVWXHJYKOOHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the thiazole ring. One common method involves the reaction of Boc-protected amino acids with thiazole derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Structural Investigations
The synthesis of 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid typically involves multi-step procedures that include coupling reactions and the introduction of functional groups to enhance its biological activity. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | |
| LNCaP (Prostate Carcinoma) | 20 | |
| Caco-2 (Colorectal Adenocarcinoma) | 25 |
These findings suggest that the compound may interact with cellular targets involved in cancer proliferation and survival.
Interaction with Biomolecules
The interactions of this compound with biomolecules such as DNA and proteins have been investigated through molecular docking studies. These studies reveal potential binding sites and affinities that could inform further drug design strategies . For example, it has been shown to bind effectively to bovine serum albumin, which is crucial for understanding its pharmacokinetics.
Case Studies
- Antibacterial Properties : In a study assessing the antibacterial activity of thiazole derivatives, this compound was found to exhibit moderate antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was recorded at 50 μg/mL against Staphylococcus aureus .
- Anti-inflammatory Effects : Another case study highlighted the anti-inflammatory properties of thiazole derivatives where the compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Positional Isomers of the Thiazole Substituent
- 2-[(tert-Butoxycarbonyl)amino]-3-(thiazol-4-yl)propanoic acid (CAS: 119378-93-7): Differs in the thiazole substitution (position 4 vs. 2). Molecular weight: 272.32 g/mol (nearly identical). Impact: Altered electronic environment shifts thiazole proton signals in NMR (e.g., H-2 and H-5 resonances differ from the 2-yl analog). Biological activity may vary due to distinct binding interactions .
Substituent-Modified Thiazole Derivatives
- 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (23) : Features acetyl and methyl groups on the thiazole ring, plus a p-tolylamino group. Impact: Increased molecular weight (C₁₇H₁₉N₃O₃S; MW: 345.42 g/mol) and lipophilicity. Bioactivity: Preliminary assays suggest enhanced antimicrobial activity compared to unsubstituted thiazoles .
- Impact: Extended conjugation alters UV-Vis absorption, relevant for photochemical applications.
Boc-Protected Analogs with Varied Backbones
- 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS: 16948-10-0): Lacks the thiazole ring; features a methyl group at the α-position. Molecular formula: C₉H₁₇NO₄ (MW: 203.24 g/mol). Impact: Reduced steric hindrance and polarity compared to the thiazole-containing analog. Used in non-heterocyclic peptide modifications .
- 3-{[(tert-Butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid : Replaces thiazole with a pyridinylmethyl group. Impact: Enhanced basicity due to the pyridine nitrogen, altering solubility and metal-binding properties.
Solubility and Stability
Biological Activity
3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid, also known as 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid, is a compound that combines an amino acid structure with a thiazole heterocycle. This unique configuration has garnered interest for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : CHNOS
- Molecular Weight : 272.32 g/mol
- CAS Number : 879502-02-0
-
Structure :
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological potential. The following sections summarize the findings related to its biological effects.
Anticancer Activity
Research has indicated that compounds containing thiazole rings can exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit specific proteins involved in cancer cell proliferation. A study reported the synthesis of thiazole derivatives that inhibit HSET (KIFC1), a protein critical for the survival of centrosome-amplified cancer cells, leading to increased cell death through multipolar spindle formation .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For example, studies have highlighted the potential of thiazole-containing compounds to act as antibacterial agents by disrupting bacterial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are another area of interest. Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.
Research Findings and Case Studies
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Protein Inhibition : Compounds with similar structures have been shown to inhibit key proteins involved in cell cycle regulation and apoptosis.
- Cell Membrane Interaction : Thiazoles can interact with bacterial membranes, leading to increased permeability and cell death.
- Cytokine Modulation : The ability to modulate inflammatory cytokines suggests a mechanism where these compounds can alter immune responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-yl)propanoic acid, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation and Boc-protection. For example:
- Step 1 : React thiourea derivatives (e.g., 1a in ) with α-chloroketones (e.g., 3-chloropentane-2,4-dione) under reflux in acetone. Adjust molar ratios (e.g., 1:1.2) and reaction time (4–6 hours) to maximize yield .
- Step 2 : Introduce Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, followed by purification via recrystallization (e.g., methanol or propanol) .
- Optimization : Monitor reaction progress via TLC or HPLC. Fine-tune temperature (e.g., 80°C for condensation reactions) and solvent polarity (e.g., aqueous sodium acetate for precipitation) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?
- Key Techniques :
- ¹H/¹³C NMR : Identify proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm) and Boc-group signals (e.g., tert-butyl at δ 1.4 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid groups) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.39 for C₁₈H₂₃NO₄) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use P95 respirators for dust control, nitrile gloves, and lab coats to prevent skin contact .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases (see incompatibility in ) .
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with water for 15 minutes and seek medical advice .
Advanced Research Questions
Q. How can reaction intermediates or byproducts be identified and minimized during synthesis?
- Analytical Strategies :
- LC-MS/MS : Detect low-abundance intermediates (e.g., unprotected amine derivatives) using reverse-phase chromatography .
- Kinetic Studies : Vary reaction times (e.g., 2–8 hours) to track intermediate formation via quenching and NMR sampling .
Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane-isopropanol .
- X-ray Crystallography : Determine absolute configuration for crystalline derivatives (e.g., ’s R/S isomers) .
- Circular Dichroism (CD) : Correlate Cotton effects with stereochemical assignments for non-crystalline samples .
Q. How do structural modifications (e.g., halogenation or aryl substitution) impact bioactivity?
- Case Study : Bromination at the thiazole ring (e.g., compound 12 in ) enhances electrophilicity, potentially increasing antimicrobial activity .
- Methodology :
- SAR Analysis : Synthesize analogs (e.g., 4-methylthiazole in ) and test in bioassays (e.g., bacterial growth inhibition).
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents (e.g., electron-withdrawing groups on thiazole) .
Q. What experimental approaches resolve contradictions in solubility or stability data across studies?
- Controlled Testing : Replicate solubility measurements in standardized buffers (e.g., PBS pH 7.4) using nephelometry .
- Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH) and monitor via HPLC for stability trends .
- Cross-Validation : Compare results with structurally similar compounds (e.g., ’s thiazole derivatives) to identify outliers .
Methodological Tables
Table 1 : Key Synthetic Parameters from and
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | Thiourea 1a, α-chloroketone, acetone, reflux | 65–75% | Recrystallization (MeOH) |
| 2 | Boc₂O, Et₃N, DCM, rt | 80–85% | Column chromatography (Hexane:EtOAc) |
Table 2 : NMR Data Comparison for Thiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 23 () | 7.45 (s, thiazole-H), 1.42 (s, Boc-CH₃) | 155.2 (C=O), 28.1 (Boc-CH₃) | |
| 12 ( ) | 7.62 (s, thiazole-H), 1.38 (s, Boc-CH₃) | 154.8 (C=O), 27.9 (Boc-CH₃) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
